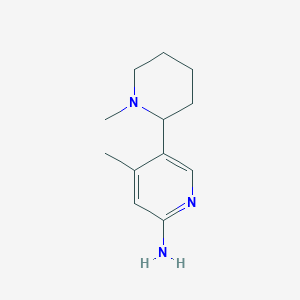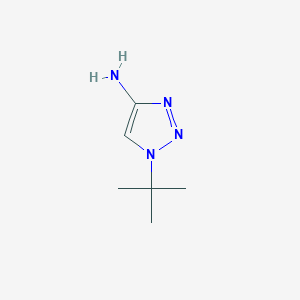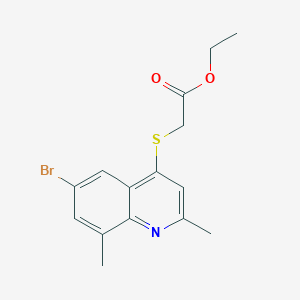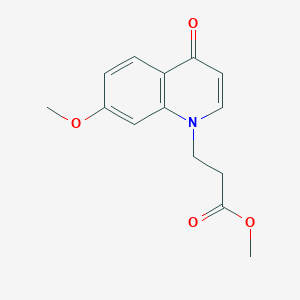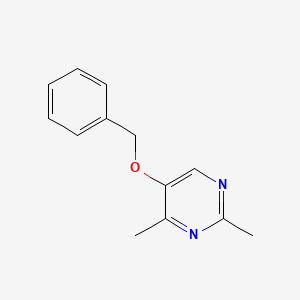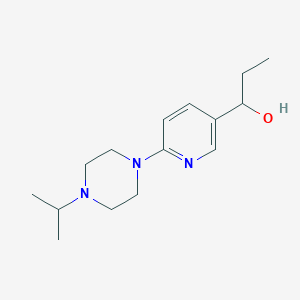
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting an appropriate amine with a dihaloalkane under basic conditions.
Substitution on the Pyridine Ring: The piperazine derivative is then reacted with a pyridine derivative, such as 3-bromopyridine, under nucleophilic substitution conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using isopropyl halides.
Reduction to Alcohol: The final step involves the reduction of the intermediate compound to form the desired alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alkanes.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) active agents.
Pharmaceutical Research: The compound is investigated for its potential therapeutic effects, including its role as a ligand for various biological targets.
Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-ol: A similar compound with a methyl group on the pyridine ring.
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)boronic acid: A boronic acid derivative with similar structural features.
Uniqueness
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of the isopropylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C15H25N3O |
|---|---|
Molekulargewicht |
263.38 g/mol |
IUPAC-Name |
1-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C15H25N3O/c1-4-14(19)13-5-6-15(16-11-13)18-9-7-17(8-10-18)12(2)3/h5-6,11-12,14,19H,4,7-10H2,1-3H3 |
InChI-Schlüssel |
NMNZCUYURZLUPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN=C(C=C1)N2CCN(CC2)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


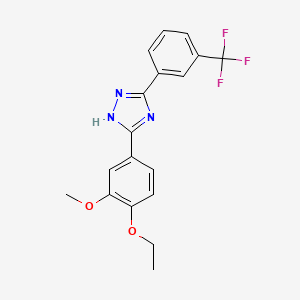
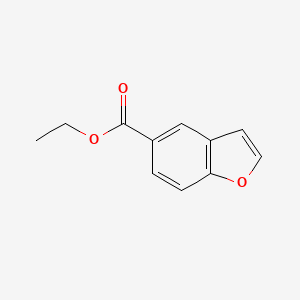

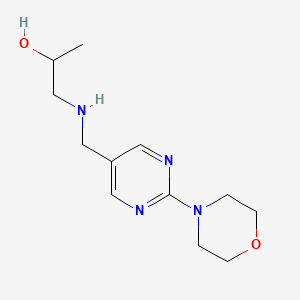
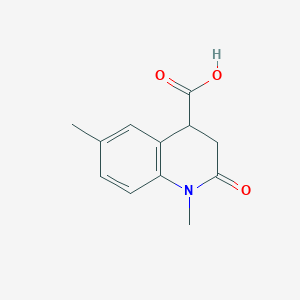
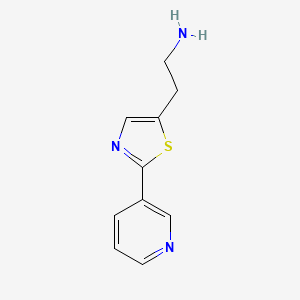
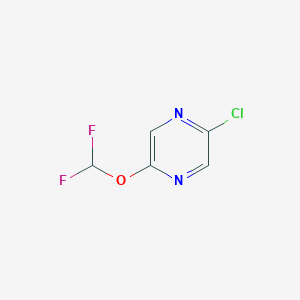
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
